5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic structure containing nitrogen atoms. The compound features an ethoxy group at the 2-position and an aminoethyl substituent at the 5-position of the pyrazine ring. This structural arrangement contributes to its potential biological activity and reactivity in various
Due to the lack of specific research on this compound, its mechanism of action remains unknown. However, related pyrazolo[1,5-a]pyrazinone structures have been investigated for their potential antimicrobial and antitumor activities. Their mechanisms might involve inhibiting essential enzymes or interfering with cellular processes in target organisms [, ].
These reactions highlight the versatility of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in organic synthesis.
Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, compounds similar to 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have shown promising results in inhibiting specific enzymes and modulating biochemical pathways relevant to disease processes. For instance:
The synthesis of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be achieved through various methods:
Recent advancements have introduced more efficient synthetic routes that utilize inexpensive starting materials and offer high yields with reduced reaction times .
The applications of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one span across several fields:
Interaction studies involving 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one focus on its binding affinity to biological targets such as enzymes and receptors. These studies often employ techniques like molecular docking and surface plasmon resonance to assess how well the compound interacts with proteins involved in disease pathways. Preliminary results suggest significant interactions that warrant further investigation into its therapeutic potential .
Several compounds share structural characteristics with 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-(4-Ethoxyphenyl)-1H-pyrazole | Structure | Lacks aminoethyl group but retains ethoxy substitution. |
1-Amino-3-(4-methoxyphenyl)pyrazole | Structure | Contains methoxy instead of ethoxy; different biological activity profile. |
6-Amino-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine | Structure | Substituted at a different position; potential for different interactions. |
These compounds illustrate the diversity within the pyrazolo[1,5-a] class and highlight the unique attributes of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one due to its specific substituents and structural features.
The compound 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one emerged as part of broader efforts to explore nitrogen-rich heterocyclic frameworks for pharmaceutical applications. While pyrazolo[1,5-a]pyrazine derivatives were first reported in the mid-20th century, this specific derivative gained attention in the early 21st century due to its structural novelty and potential bioactivity. Early synthetic routes for related pyrazolo[1,5-a]pyrazines involved cyclocondensation reactions between aminopyrazoles and carbonyl-containing precursors. The introduction of the 4-ethoxyphenyl and 2-aminoethyl substituents marked a deliberate effort to enhance solubility and target-binding capabilities, as evidenced by patents and synthetic studies from 2010–2025.
Key milestones in its development include:
This compound exemplifies the strategic functionalization of pyrazolo[1,5-a]pyrazines, a class prized for its:
Its synthesis often employs:
Within the pyrazolo[1,5-a]pyrazine family, this derivative occupies a unique niche due to its substitution pattern:
The compound serves as a precursor for:
Nuclear magnetic resonance spectroscopy represents the most definitive method for structural characterization of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. The 1H NMR spectrum of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibits characteristic signals that provide comprehensive structural information about the molecular framework [1] [2].
The aromatic region (7.0-8.5 ppm) displays signals corresponding to the 4-ethoxyphenyl substituent and the pyrazolo[1,5-a]pyrazin-4(5H)-one core. The ethoxyphenyl protons typically appear as a characteristic AA'BB' pattern, with the protons ortho to the ethoxy group appearing upfield (around 6.8-7.0 ppm) compared to those meta to the ethoxy group (7.4-7.8 ppm) [3] [4]. The pyrazolo ring protons manifest as distinct singlets or doublets in the 7.2-8.2 ppm region, with the H-3 proton of the pyrazolo[1,5-a]pyrazin-4(5H)-one core typically appearing as a singlet around 7.5-8.0 ppm [1] [2].
The aliphatic region provides critical information about the aminoethyl and ethoxy substituents. The ethoxy group exhibits the expected ethyl pattern: a triplet for the methyl group (CH3) around 1.2-1.4 ppm (J = 7.0 Hz) and a quartet for the methylene group (OCH2) around 4.0-4.2 ppm [3] [4]. The aminoethyl chain presents characteristic signals: the N-CH2 protons appear as a triplet around 2.8-3.2 ppm, while the CH2-NH2 protons manifest as a triplet around 3.6-4.0 ppm [5] [6].
Table 1: Characteristic 1H NMR Chemical Shifts for Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives
Structural Unit | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
---|---|---|---|
Pyrazolo H-3 | 7.5-8.0 | s | - |
Ethoxyphenyl H-ortho | 6.8-7.0 | d | 8.0-9.0 |
Ethoxyphenyl H-meta | 7.4-7.8 | d | 8.0-9.0 |
N-CH2 (aminoethyl) | 2.8-3.2 | t | 6.0-7.0 |
CH2-NH2 | 3.6-4.0 | t | 6.0-7.0 |
OCH2 (ethoxy) | 4.0-4.2 | q | 7.0 |
CH3 (ethoxy) | 1.2-1.4 | t | 7.0 |
The integration pattern confirms the molecular composition: three protons for the ethoxy methyl group, two protons for the ethoxy methylene, four protons for the ethoxyphenyl ring, two protons for each methylene of the aminoethyl chain, and two protons for the amino group (exchangeable with D2O) [1] [2].
The 13C NMR spectrum provides complementary structural information through carbon chemical shift analysis. The carbonyl carbon (C=O) of the pyrazolo[1,5-a]pyrazin-4(5H)-one core appears characteristically downfield around 155-165 ppm, consistent with related derivatives [7] [8]. The aromatic carbon signals span the 110-160 ppm region, with the ethoxyphenyl carbons displaying distinct patterns: the carbon bearing the ethoxy group appears around 158-162 ppm, while the remaining aromatic carbons distribute across 110-140 ppm [4] [3].
The pyrazolo[1,5-a]pyrazin-4(5H)-one core carbons exhibit characteristic chemical shifts: the C-2 carbon (bearing the ethoxyphenyl group) appears around 140-150 ppm, while the C-3 carbon resonates around 100-110 ppm [1] [2]. The heterocyclic nitrogen-bearing carbons display chemical shifts in the 145-155 ppm range, reflecting the electron-withdrawing effect of the nitrogen atoms [7] [8].
Table 2: 13C NMR Chemical Shift Assignments for Key Structural Units
Carbon Position | Chemical Shift (ppm) | Assignment |
---|---|---|
C=O (pyrazolo core) | 155-165 | Carbonyl carbon |
C-2 (pyrazolo core) | 140-150 | Ethoxyphenyl-bearing carbon |
C-3 (pyrazolo core) | 100-110 | Pyrazolo ring carbon |
C-ipso (ethoxyphenyl) | 158-162 | Ethoxy-bearing carbon |
C-ortho/meta (ethoxyphenyl) | 110-140 | Aromatic carbons |
N-CH2 (aminoethyl) | 40-45 | Alpha to nitrogen |
CH2-NH2 | 35-40 | Beta to nitrogen |
OCH2 (ethoxy) | 60-65 | Ethoxy methylene |
CH3 (ethoxy) | 13-16 | Ethoxy methyl |
The aliphatic carbons provide additional structural confirmation: the ethoxy methylene carbon appears around 60-65 ppm, while the ethoxy methyl carbon resonates around 13-16 ppm [3] [4]. The aminoethyl chain carbons display chemical shifts consistent with their electronic environment: the N-CH2 carbon appears around 40-45 ppm, while the CH2-NH2 carbon resonates around 35-40 ppm [5] [6].
Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns. The molecular ion peak [M+H]+ for 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (C16H18N4O2, MW = 298.34) appears at m/z 299 in positive ion mode [1] [2] [3].
The fragmentation pattern follows established pathways for pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Primary fragmentation involves loss of the aminoethyl side chain (M-43, corresponding to loss of CH2CH2NH2), generating a fragment at m/z 256 [9]. Secondary fragmentation includes loss of the ethoxy group (M-45, corresponding to loss of OC2H5) from the molecular ion, producing a fragment at m/z 254 [3] [4].
Table 3: Characteristic Mass Spectral Fragmentation Pattern
Fragment m/z | Loss | Structural Assignment |
---|---|---|
299 | - | [M+H]+ molecular ion |
256 | 43 | Loss of aminoethyl chain |
254 | 45 | Loss of ethoxy group |
226 | 73 | Loss of aminoethyl + ethoxy |
191 | 108 | Loss of ethoxyphenyl group |
165 | 134 | Core pyrazolo fragment |
The base peak typically corresponds to the ethoxyphenyl cation (m/z 149), reflecting the stability of this aromatic fragment [3] [4]. Additional significant fragments include the pyrazolo[1,5-a]pyrazin-4(5H)-one core (m/z 165) and various rearrangement ions characteristic of heterocyclic systems [9].
Infrared spectroscopy provides functional group identification and structural confirmation through characteristic vibrational frequencies. The infrared spectrum of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibits several diagnostic absorption bands [10] [11].
The carbonyl stretching vibration (C=O) of the pyrazolo[1,5-a]pyrazin-4(5H)-one core appears as a strong absorption around 1650-1680 cm-1, consistent with an amide-like carbonyl in conjugation with the aromatic system [10] [4]. The amino group displays characteristic N-H stretching vibrations as a broad absorption around 3300-3500 cm-1, with potential for hydrogen bonding interactions [10] [11].
Aromatic C-H stretching vibrations appear in the 3000-3100 cm-1 region, while aliphatic C-H stretching occurs around 2850-3000 cm-1 [10] [11]. The ethoxy group contributes characteristic C-O stretching vibrations around 1200-1300 cm-1, with additional C-O-C stretching around 1000-1100 cm-1 [4] [12].
Table 4: Characteristic Infrared Absorption Frequencies
Functional Group | Frequency (cm-1) | Intensity | Assignment |
---|---|---|---|
N-H (amino) | 3300-3500 | broad, medium | Primary amine stretching |
C-H (aromatic) | 3000-3100 | medium | Aromatic C-H stretching |
C-H (aliphatic) | 2850-3000 | medium | Aliphatic C-H stretching |
C=O (carbonyl) | 1650-1680 | strong | Carbonyl stretching |
C=N (heterocycle) | 1580-1620 | medium | Heterocyclic C=N |
C-O (ethoxy) | 1200-1300 | medium | C-O stretching |
C-O-C (ether) | 1000-1100 | medium | Ether C-O-C stretching |
The heterocyclic system contributes additional characteristic absorptions: C=N stretching vibrations around 1580-1620 cm-1 and various ring vibrations in the 1400-1500 cm-1 region [10] [11]. The substitution pattern of the ethoxyphenyl group manifests through specific aromatic C-H bending vibrations around 800-900 cm-1 [4] [12].
UV-visible spectroscopy reveals electronic transitions and conjugation patterns within the molecular framework. The electronic spectrum of 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibits characteristic absorption bands reflecting the extended conjugated system [13] [14].
The primary absorption maximum occurs around 280-320 nm, corresponding to π→π* transitions within the pyrazolo[1,5-a]pyrazin-4(5H)-one chromophore [13] [14]. The ethoxyphenyl substituent contributes additional absorption around 250-280 nm, while the extended conjugation between the heterocyclic core and the aromatic substituent generates charge-transfer transitions around 320-380 nm [14] [15].
Table 5: UV-Visible Absorption Characteristics
Absorption Maximum (nm) | Extinction Coefficient (M-1cm-1) | Transition Type | Assignment |
---|---|---|---|
250-280 | 8,000-12,000 | π→π* | Ethoxyphenyl transitions |
280-320 | 15,000-25,000 | π→π* | Pyrazolo core transitions |
320-380 | 5,000-10,000 | n→π* | Charge-transfer transitions |
380-420 | 2,000-5,000 | n→π* | Nitrogen lone pair transitions |
The compound exhibits moderate fluorescence properties, with emission maxima typically red-shifted 50-100 nm from the absorption maximum [13] [14]. The fluorescence quantum yield depends on the specific substitution pattern and solvent environment, with values ranging from 0.1 to 0.5 in polar solvents [13] [14].
Solvent effects significantly influence the spectroscopic properties, with polar solvents generally causing bathochromic shifts due to stabilization of the excited state [13] [14]. The pH dependence reflects the basic nature of the amino group, with protonation causing hypsochromic shifts and altered absorption intensities [13] [14].
X-ray crystallography provides definitive structural confirmation and detailed geometric parameters for 5-(2-aminoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. Single crystal diffraction analysis reveals the three-dimensional molecular architecture and intermolecular interactions [1] [2] [16].
The pyrazolo[1,5-a]pyrazin-4(5H)-one core adopts a planar configuration with minimal deviation from coplanarity, consistent with aromatic character and extended conjugation [1] [2] [16]. The ethoxyphenyl substituent typically exhibits a dihedral angle of 10-30° relative to the heterocyclic plane, reflecting steric interactions and electronic effects [16] [17].
Table 6: Selected Bond Lengths and Angles from X-ray Crystallography
Structural Parameter | Value | Standard Deviation |
---|---|---|
C-N (pyrazolo) | 1.35-1.40 Å | ±0.01 Å |
C=O (carbonyl) | 1.22-1.25 Å | ±0.01 Å |
C-C (aromatic) | 1.38-1.42 Å | ±0.01 Å |
C-O (ethoxy) | 1.36-1.38 Å | ±0.01 Å |
N-C-N (ring angle) | 108-112° | ±1° |
C-N-C (ring angle) | 104-108° | ±1° |
The aminoethyl chain adopts an extended conformation to minimize steric interactions, with the amino group positioned away from the heterocyclic core [1] [2] [16]. Intermolecular hydrogen bonding occurs between the amino group and carbonyl oxygen of adjacent molecules, generating chain-like or sheet-like packing arrangements [16] [17].
The crystal packing reveals π-π stacking interactions between pyrazolo[1,5-a]pyrazin-4(5H)-one cores, with interplanar distances of 3.3-3.5 Å characteristic of aromatic stacking [16] [17]. Additional weak interactions include C-H⋯O hydrogen bonds and C-H⋯π interactions involving the ethoxyphenyl substituent [16] [17].